molecular formula C20H28O2 B2608845 Dehydro abietic acid-[d2] CAS No. 213775-59-8

Dehydro abietic acid-[d2]

Cat. No.: B2608845
CAS No.: 213775-59-8
M. Wt: 302.454
InChI Key: NFWKVWVWBFBAOV-ZRNKKEQDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dehydroabietic acid-[d2] is a deuterated form of dehydroabietic acid, a tricyclic diterpenoid resin acid isolated from rosin. This compound is known for its wide range of biological activities, including anticancer, antibacterial, antiviral, antiulcer, insecticidal, and herbicidal properties . The deuterated form is often used in scientific research to study the metabolic pathways and mechanisms of action of dehydroabietic acid.

Preparation Methods

Synthetic Routes and Reaction Conditions: Dehydroabietic acid-[d2] can be synthesized through the disproportionation of abietic acid or rosin. The process involves the use of organic amine salts and solvent recrystallization methods . The most effective catalyst for this disproportionation process is palladium on carbon (Pd/C), although it is expensive .

Industrial Production Methods: In industrial settings, dehydroabietic acid is typically obtained by disproportionating rosin as the raw material. The resulting disproportionated rosin is then purified to isolate dehydroabietic acid using organic amine salts and solvent recrystallization .

Chemical Reactions Analysis

Types of Reactions: Dehydroabietic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize dehydroabietic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used for reduction reactions.

    Substitution: Halogenation reactions can be carried out using halogens like chlorine or bromine under appropriate conditions.

Major Products: The major products formed from these reactions include various oxidized, reduced, and halogenated derivatives of dehydroabietic acid .

Scientific Research Applications

Dehydroabietic acid-[d2] has numerous scientific research applications:

Mechanism of Action

Dehydroabietic acid exerts its effects through various mechanisms, including the inhibition of tumor cell migration and the induction of apoptosis in cancer cells. It interferes with mitochondrial function and induces the division of caspase-3 and poly (ADP-ribose) polymerase (PARP) in human lung cells . These actions are mediated through specific molecular targets and pathways involved in cell death and survival.

Comparison with Similar Compounds

  • Abietic acid
  • Levopimaric acid
  • Palustric acid
  • Neoabietic acid

Comparison: Dehydroabietic acid is unique among these compounds due to its specific structural features and biological activities.

Properties

IUPAC Name

(1R,4aS,10aR)-10,10-dideuterio-1,4a-dimethyl-7-propan-2-yl-3,4,9,10a-tetrahydro-2H-phenanthrene-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28O2/c1-13(2)14-6-8-16-15(12-14)7-9-17-19(16,3)10-5-11-20(17,4)18(21)22/h6,8,12-13,17H,5,7,9-11H2,1-4H3,(H,21,22)/t17-,19-,20-/m1/s1/i9D2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFWKVWVWBFBAOV-FVXHMTTNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC2=C(C=C1)C3(CCCC(C3CC2)(C)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(CC2=C(C=CC(=C2)C(C)C)[C@@]3([C@@H]1[C@](CCC3)(C)C(=O)O)C)[2H]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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